

Reactivity of 3-Hydroxy-3-methylbutanal: A Comparative Analysis with Other β -Hydroxy Aldehydes

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Compound of Interest

Compound Name: *3-Hydroxy-3-methylbutanal*

Cat. No.: *B8750921*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of **3-Hydroxy-3-methylbutanal** with other β -hydroxy aldehydes, supported by experimental data. The unique structural features of **3-Hydroxy-3-methylbutanal**, specifically the tertiary alcohol and the gem-dimethyl group on the β -carbon, significantly influence its reactivity in key chemical transformations such as retro-aldol reactions, dehydration, and oxidation. Understanding these reactivity patterns is crucial for the strategic design of synthetic pathways and the development of novel therapeutics.

Comparative Reactivity Data

The following table summarizes key kinetic data for the base-catalyzed retro-aldol and dehydration reactions of **3-Hydroxy-3-methylbutanal** and other selected β -hydroxy aldehydes. The data highlights the influence of substitution on the reaction rates.

Compound	Reaction	Second-Order Rate Constant (k , $M^{-1}s^{-1}$)	Conditions	Reference
3-Hydroxy-3-methylbutanal	Retro-aldol Cleavage	0.0564	0.1 N NaOH, 25°C	[1]
3-Hydroxy-3-methylbutanal	Dehydration	0.00832	0.1 N NaOH, 25°C	[1]
3-Hydroxybutanal (Acetaldehyde)	Retro-aldol Reaction	2.8×10^{-3}	25°C	[2]
1,3-Diphenyl-3-hydroxy-1-propanone (Chalcone aldol adduct)	Retro-aldol Reaction	0.194	0.1 M NaOH, 25°C, ionic strength 0.1 M	[3]
1,3-Diphenyl-3-hydroxy-1-propanone (Chalcone aldol adduct)	Dehydration	0.026	25°C, ionic strength 0.1 M	[3]
3-Hydroxy-3-phenylpropanal (Cinnamaldehyde aldol adduct)	Retro-aldol Reaction	9.08×10^{-5}	Not specified	[4]
3-Hydroxy-3-phenylpropanal (Cinnamaldehyde aldol adduct)	Dehydration	2.20×10^{-3}	Not specified	[4]

Factors Influencing Reactivity

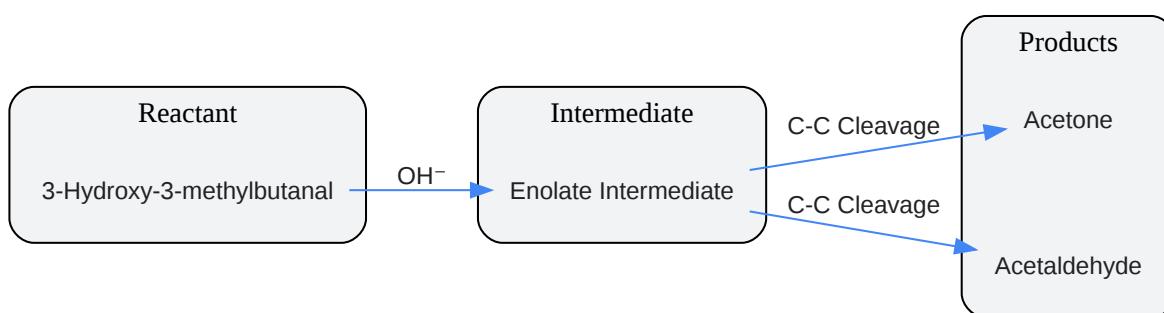
The reactivity of β -hydroxy aldehydes is primarily governed by steric and electronic effects.

- **Steric Hindrance:** The presence of bulky substituents near the reaction center can impede the approach of reagents, thereby slowing down the reaction rate. In the case of **3-Hydroxy-3-methylbutanal**, the gem-dimethyl group at the β -position introduces significant steric hindrance. This steric bulk can disfavor the formation of the transition state in reactions such as dehydration, which requires a specific geometric arrangement for the elimination of water.
- **Electronic Effects:** The electron-donating or electron-withdrawing nature of substituents can influence the stability of intermediates and transition states. Alkyl groups are generally electron-donating, which can affect the acidity of α -protons and the electrophilicity of the carbonyl carbon.

Key Reactions and Mechanistic Insights

Retro-Aldol Reaction

The retro-aldol reaction is the reverse of the aldol condensation, involving the cleavage of a carbon-carbon bond to yield two carbonyl compounds. This reaction is typically base-catalyzed and proceeds through an enolate intermediate. The stability of the resulting carbonyl fragments is a key driving force for this reaction. For **3-Hydroxy-3-methylbutanal**, the retro-aldol reaction yields acetone and acetaldehyde. The rate of this reaction is influenced by the stability of the enolate formed and the steric environment around the carbonyl group.

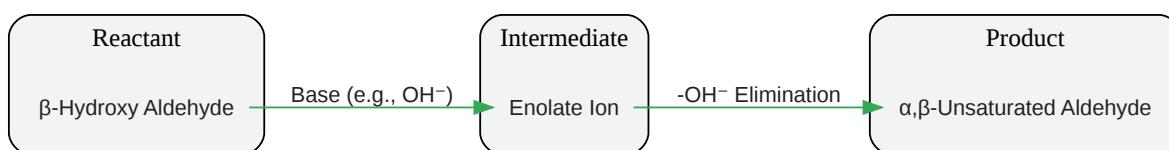


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Caption: Base-catalyzed retro-aldol reaction of **3-Hydroxy-3-methylbutanal**.

Dehydration

β -Hydroxy aldehydes can undergo dehydration to form α,β -unsaturated aldehydes. This elimination reaction can be catalyzed by either acid or base. Under basic conditions, the reaction often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where the formation of an enolate is the initial step, followed by the elimination of a hydroxide ion. The rate of dehydration is sensitive to the acidity of the α -protons and the stability of the resulting conjugated system.



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Caption: Base-catalyzed dehydration of a β -hydroxy aldehyde via an E1cB mechanism.

Oxidation

The aldehyde functional group in β -hydroxy aldehydes can be oxidized to a carboxylic acid. The tertiary alcohol in **3-Hydroxy-3-methylbutanal** is resistant to oxidation under mild conditions that selectively oxidize the aldehyde. Stronger oxidizing agents can lead to cleavage of carbon-carbon bonds.

Experimental Protocols

General Protocol for Kinetic Measurements of Retro-Aldol Reactions

The kinetics of retro-aldol reactions are often studied in aqueous base solutions by monitoring the disappearance of the β -hydroxy aldehyde or the appearance of the product carbonyl compounds using UV-Vis spectrophotometry.

- Preparation of Solutions: Stock solutions of the β -hydroxy aldehyde and the base (e.g., NaOH) of known concentrations are prepared in a suitable solvent, typically water or a

water/acetonitrile mixture.

- Reaction Initiation: The reaction is initiated by mixing the β -hydroxy aldehyde solution with the base solution in a cuvette placed in a thermostatted spectrophotometer.
- Data Acquisition: The change in absorbance at a specific wavelength corresponding to the reactant or a product is monitored over time.
- Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law. For a reaction first order in both the β -hydroxy aldehyde and the hydroxide ion, a pseudo-first-order analysis is often employed by using a large excess of the base.

General Protocol for Dehydration Reactions

The kinetics of dehydration can be monitored similarly to the retro-aldol reaction, by observing the formation of the α,β -unsaturated aldehyde, which typically has a strong UV absorbance due to the conjugated system. The experimental setup and data analysis are analogous to those described for the retro-aldol reaction.

Conclusion

The reactivity of **3-Hydroxy-3-methylbutanal** is a nuanced interplay of steric and electronic factors inherent to its structure. Compared to less substituted β -hydroxy aldehydes, the gem-dimethyl group at the β -position significantly influences its reaction rates, particularly in retro-aldol and dehydration reactions. The quantitative data and mechanistic insights provided in this guide offer a framework for researchers to predict and control the chemical behavior of this and related molecules in complex synthetic and biological systems.

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